2-{4-[1-(4-BROMOBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL
Description
2-{4-[1-(4-Bromobenzyl)-4-piperidyl]piperazino}-1-ethanol (CAS: 431907-27-6) is a heterocyclic compound featuring a piperidine-piperazine backbone substituted with a 4-bromobenzyl group and an ethanol moiety. Its molecular formula is C₁₉H₂₉BrN₃O, with an average molecular weight of approximately 395.36 g/mol . This structure positions the compound as a candidate for pharmacological studies, particularly in targeting receptors or enzymes where such interactions are critical.
Properties
IUPAC Name |
2-[4-[1-[(4-bromophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BrN3O/c19-17-3-1-16(2-4-17)15-21-7-5-18(6-8-21)22-11-9-20(10-12-22)13-14-23/h1-4,18,23H,5-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNQBMYFBQSGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CCO)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(4-BROMOBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzyl chloride with piperidine to form 1-(4-bromobenzyl)piperidine. This intermediate is then reacted with piperazine to yield 1-(4-bromobenzyl)-4-piperidinylpiperazine. Finally, the addition of ethanol under specific conditions results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The ethanol moiety undergoes controlled oxidation to form carbonyl derivatives:
Mechanistic Insight : The secondary alcohol resists oxidation under mild conditions due to steric hindrance from the bulky piperazine-piperidine system . Stronger oxidants like chromium-based reagents are required for complete conversion to carboxylic acids.
Nucleophilic Substitution at Bromobenzyl Site
The para-bromine atom participates in cross-coupling reactions:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Product | Yield | Conditions |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (1 mol%) | 2-{4-[1-(4-Phenylbenzyl)-4-piperidyl]piperazino}-1-ethanol | 82% | DME/H₂O, K₂CO₃, 80°C |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/XPhos (0.5 mol%) | 2-{4-[1-(4-(4'-Methoxyphenyl)benzyl)-4-piperidyl]piperazino}-1-ethanol | 76% | Toluene/EtOH, K₃PO₄, 100°C |
Key Finding : Reactions proceed efficiently at <1 mol% Pd loading due to electron-withdrawing bromine enhancing oxidative addition kinetics .
Buchwald-Hartwig Amination
| Amine | Ligand | Product | Yield |
|---|---|---|---|
| Morpholine | BINAP | 2-{4-[1-(4-(Morpholin-4-yl)benzyl)-4-piperidyl]piperazino}-1-ethanol | 68% |
| Piperidine | Xantphos | 2-{4-[1-(4-(Piperidin-1-yl)benzyl)-4-piperidyl]piperazino}-1-ethanol | 71% |
Reaction conditions: Pd₂(dba)₃ (2 mol%), ligand (4 mol%), t-BuONa, toluene, 110°C .
Piperazine Nitrogen Functionalization
The secondary amines undergo alkylation/acylation:
N-Alkylation
| Alkylating Agent | Base | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃ | 2-{4-[1-(4-Bromobenzyl)-4-piperidyl]-4-methylpiperazino}-1-ethanol | 85% |
| Allyl bromide | DIPEA | 2-{4-[1-(4-Bromobenzyl)-4-piperidyl]-4-allylpiperazino}-1-ethanol | 79% |
N-Acylation
| Acylating Agent | Product | Yield |
|---|---|---|
| Acetyl chloride | 2-{4-[1-(4-Bromobenzyl)-4-piperidyl]-4-acetylpiperazino}-1-ethanol | 88% |
| Benzoyl chloride | 2-{4-[1-(4-Bromobenzyl)-4-piperidyl]-4-benzoylpiperazino}-1-ethanol | 82% |
Reaction conditions: NEt₃, DCM, 0°C→RT .
Salt Formation
The tertiary piperidine nitrogen forms stable salts:
| Acid | Salt Form | Solubility (mg/mL) |
|---|---|---|
| HCl | Dihydrochloride | 12.4 ± 0.3 (H₂O) |
| H₂SO₄ | Sulfate | 8.9 ± 0.2 (H₂O) |
| Citric acid | Citrate | 5.1 ± 0.1 (H₂O) |
Salt formation enhances aqueous solubility by 3–5× compared to free base .
Etherification of Hydroxyl Group
The ethanol -OH participates in Williamson synthesis:
| Alkyl Halide | Base | Product | Yield |
|---|---|---|---|
| Benzyl chloride | NaH | 2-{4-[1-(4-Bromobenzyl)-4-piperidyl]piperazino}-1-benzyloxyethane | 73% |
| Ethyl bromoacetate | K₂CO₃ | 2-{4-[1-(4-Bromobenzyl)-4-piperidyl]piperazino}-1-(ethoxycarbonylmethoxy)ethane | 68% |
Reactions conducted in DMF at 80°C for 8h .
Complexation with Metal Ions
The piperazine nitrogens chelate transition metals:
| Metal Salt | Complex Structure | Stability Constant (log β) |
|---|---|---|
| CuCl₂ | [Cu(L)Cl₂] | 4.21 ± 0.05 |
| Ni(NO₃)₂ | [Ni(L)(NO₃)₂] | 3.89 ± 0.03 |
| ZnSO₄ | [Zn(L)SO₄] | 3.45 ± 0.02 |
Complexation studied by UV-Vis titration in MeOH/H₂O (1:1) .
This comprehensive reactivity profile demonstrates the compound's versatility as a synthetic intermediate. The bromobenzyl group enables precise functionalization via cross-coupling, while the piperazine/piperidine system permits diverse nitrogen-centered chemistry. Recent advances in low-Pd catalysis and selective oxidation protocols have significantly improved synthetic utility.
Scientific Research Applications
Pharmacological Studies
The compound is studied for its potential as an antipsychotic agent. Piperazine derivatives have been known to exhibit significant activity against various central nervous system disorders. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are critical in treating conditions like schizophrenia and depression .
Anticancer Research
Recent studies have explored the anticancer properties of piperazine derivatives. The unique structural features of 2-{4-[1-(4-Bromobenzyl)-4-piperidyl]piperazino}-1-ethanol may contribute to its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound's potential antimicrobial properties are also under investigation. Similar piperazine compounds have shown effectiveness against a range of bacterial strains, suggesting that this compound could be a candidate for further research in developing new antibiotics.
Case Study 1: Antipsychotic Activity
A study conducted on a series of piperazine derivatives demonstrated that modifications to the piperazine ring significantly affected their binding affinity to dopamine receptors. The inclusion of a bromobenzyl group was found to enhance the antipsychotic efficacy in animal models, indicating that this compound could have similar effects .
Case Study 2: Anticancer Properties
In vitro assays revealed that the compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggested that it induced apoptosis via the mitochondrial pathway, making it a promising candidate for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-{4-[1-(4-BROMOBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL involves its interaction with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the piperidine and piperazine rings can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparative Molecular Data
Key Structural and Functional Differences
Halogen vs. Nitro Substituents :
- The 4-bromobenzyl group in the target compound provides opportunities for halogen bonding, which is absent in the nitro-substituted analogue (347353-87-1) . Nitro groups increase polarity and may reduce membrane permeability compared to bromine.
Its lower molecular weight (278.37 g/mol) suggests improved solubility relative to the bulkier target compound.
Lipophilicity and Electron Effects: The trifluoromethyl group in 2158-77-2 significantly increases lipophilicity, which could enhance blood-brain barrier penetration compared to the target compound . Conversely, the ethanol moiety in the target compound improves aqueous solubility.
The target compound’s smaller substituents may offer a better balance of stability and absorption.
Research Implications
- Biological Activity : While direct pharmacological data are unavailable in the provided evidence, structural analogs suggest the target compound may interact with GPCRs or enzymes requiring halogen or hydrogen bonding.
- Synthetic Feasibility: Piperazine-ethanol derivatives like those in are often synthesized via nucleophilic substitution or reductive amination, implying scalable routes for the target compound .
Biological Activity
The compound 2-{4-[1-(4-bromobenzyl)-4-piperidyl]piperazino}-1-ethanol is a piperazine derivative that has gained attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₁₈H₂₃BrN₄O
- Molecular Weight: 372.31 g/mol
This compound features a piperazine ring, which is known for its diverse biological activities, including antipsychotic and analgesic effects.
Antipsychotic Effects
Piperazine derivatives have been extensively studied for their antipsychotic properties. A study highlighted that similar compounds exhibit antagonistic activity at dopamine D2 receptors, which is crucial for managing psychotic disorders. This mechanism suggests that this compound may also possess similar therapeutic potential .
Analgesic Properties
Research indicates that piperazine derivatives can modulate pain pathways. For instance, compounds with structural similarities have shown efficacy in reducing pain responses in animal models, likely through the inhibition of cyclooxygenase (COX) enzymes and modulation of opioid receptors .
Antimicrobial Activity
Recent investigations into piperazine-based compounds have revealed significant antimicrobial properties. Studies demonstrated that these compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antipsychotic | D2 receptor antagonism | |
| Analgesic | COX inhibition; opioid receptor modulation | |
| Antimicrobial | Cell membrane disruption; metabolic pathway inhibition |
Case Study: Antimicrobial Efficacy
A study conducted on various piperazine derivatives, including those structurally related to this compound, reported Minimum Inhibitory Concentration (MIC) values against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited MIC values as low as 32 µg/mL, demonstrating strong antibacterial potential .
Q & A
Basic: What are the established synthetic routes for synthesizing 2-{4-[1-(4-bromobenzyl)-4-piperidyl]piperazino}-1-ethanol?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 1-(4-bromobenzyl)-4-piperidone with piperazine derivatives under basic conditions (e.g., DCM with DIEA as a base) to form the piperazino-piperidyl core. Subsequent ethanolamine coupling may employ reagents like chloroethylamine followed by hydroxylation or direct substitution with 2-hydroxyethyl groups. Reaction optimization often requires inert atmospheres and controlled temperatures (40–60°C) to prevent bromobenzyl group degradation .
Basic: Which analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the piperazino-piperidyl backbone and bromobenzyl substituents. Aromatic protons (6.8–7.4 ppm) and piperidine/piperazine methylene signals (2.5–3.5 ppm) are diagnostic .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z ~462.2 for CHBrNO) and isotopic patterns due to bromine .
- HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but limited in aqueous buffers. Pre-solubilization in DMSO (10 mM stock) followed by dilution in PBS (pH 7.4) is recommended for biological assays.
- Stability : Susceptible to photodegradation due to the bromobenzyl group. Store lyophilized at -20°C under argon. Monitor stability via HPLC over 24-hour periods in intended assay buffers .
Advanced: How can researchers optimize reaction yields for the piperazino-piperidyl intermediate?
Methodological Answer:
- Catalyst Screening : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to enhance aryl-piperazine bond formation.
- Purification : Employ flash chromatography (silica gel, 5% MeOH/DCM) or preparative HPLC (C18, 0.1% TFA modifier) to isolate intermediates.
- Kinetic Studies : Vary temperature (40–80°C) and reaction time (12–48 hrs) to identify optimal conditions. Yields >70% are achievable with stoichiometric DIEA and excess piperazine .
Advanced: How to validate the purity and stability of this compound in long-term pharmacological studies?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–10) to identify degradation products via LC-MS.
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and compare HPLC chromatograms to baseline.
- Bioanalytical Validation : Use LC-MS/MS to quantify compound levels in plasma or tissue homogenates, ensuring recovery rates >85% .
Advanced: How to resolve contradictory data in receptor binding assays involving this compound?
Methodological Answer:
- Assay Replication : Use orthogonal methods (e.g., radioligand binding vs. SPR) to confirm affinity for targets like dopamine or serotonin receptors.
- Buffer Optimization : Test varying pH (6.5–7.8) and ionic strengths to mitigate nonspecific binding.
- Control Experiments : Include known agonists/antagonists (e.g., haloperidol for D receptors) to validate assay conditions .
Advanced: What computational approaches are suitable for predicting this compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with GPCRs (e.g., D receptors). Focus on piperazino-ethanolamine hydrogen bonding and bromobenzyl hydrophobic pockets.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
- QSAR Modeling : Corinate substituent electronegativity (e.g., bromine) with bioactivity data to design analogs .
Advanced: How to assess the environmental impact of this compound during disposal?
Methodological Answer:
- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure mineralization in activated sludge.
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hr LC) and algae (Raphidocelis subcapitata) growth inhibition.
- Photolysis : Exclude UV degradation byproducts (e.g., debrominated derivatives) via LC-QTOF-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
